molecular formula C11H21N B2923139 2-(Cyclopentylmethyl)-2-methylpyrrolidine CAS No. 1499723-96-4

2-(Cyclopentylmethyl)-2-methylpyrrolidine

Cat. No.: B2923139
CAS No.: 1499723-96-4
M. Wt: 167.296
InChI Key: BWAFSHLDVGFVHP-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethyl)-2-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The compound’s structure features a cyclopentylmethyl group and a methyl group attached to the nitrogen atom of the pyrrolidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethyl)-2-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of cyclopentylmethylamine with 2-methylpyrrolidine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.

Another method involves the reductive amination of cyclopentanone with 2-methylpyrrolidine in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylmethyl)-2-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

2-(Cyclopentylmethyl)-2-methylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethyl)-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Cyclopentylmethyl)-2-methylpyrrolidine can be compared with other similar compounds, such as:

    Cyclopentylmethylamine: A precursor in the synthesis of this compound, with similar structural features but different reactivity.

    2-Methylpyrrolidine: Another precursor, which shares the pyrrolidine ring structure but lacks the cyclopentylmethyl group.

    N-Methylpyrrolidine: A related compound with a methyl group attached to the nitrogen atom, but without the cyclopentylmethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(cyclopentylmethyl)-2-methylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-11(7-4-8-12-11)9-10-5-2-3-6-10/h10,12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAFSHLDVGFVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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